4,6-Dimethyl-6-octene-3-one
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Overview
Description
4,6-Dimethyl-6-octene-3-one is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its unique structure, which includes two methyl groups attached to the sixth carbon and a ketone functional group at the third carbon. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-6-octene-3-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methyl-2-pentanone with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction, and the process may be carried out at elevated temperatures and pressures to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-6-octene-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes.
Scientific Research Applications
4,6-Dimethyl-6-octene-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-6-octene-3-one involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the compound’s double bond and ketone group are key sites for electrophilic attack. In reduction reactions, the ketone group is reduced to an alcohol through nucleophilic addition. The compound’s unique structure allows it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: A precursor in the synthesis of 4,6-Dimethyl-6-octene-3-one.
6-Methyl-5-hepten-2-one: Another alkene with a similar structure but different functional groups.
2,6-Dimethyl-2,5-heptadiene: A compound with multiple double bonds and similar carbon skeleton.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
(E)-4,6-dimethyloct-6-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,9H,6-7H2,1-4H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSCONCLLLPWGA-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC(=CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(C)C/C(=C/C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34665-40-2 |
Source
|
Record name | (6E)-4,6-dimethyloct-6-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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